molecular formula C7H10N2O2 B13745471 Acetamide, N-(4,5-dimethyl-2-oxazolyl)- CAS No. 35629-37-9

Acetamide, N-(4,5-dimethyl-2-oxazolyl)-

Cat. No.: B13745471
CAS No.: 35629-37-9
M. Wt: 154.17 g/mol
InChI Key: NTJJPDBWQWPWKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-(4,5-dimethyl-2-oxazolyl)- is a chemical compound characterized by the presence of an acetamide group attached to a 4,5-dimethyl-2-oxazolyl moiety. This compound is known for its unique structural features, which include a five-membered oxazole ring and two methyl groups at the 4 and 5 positions of the ring. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4,5-dimethyl-2-oxazolyl)- typically involves the reaction of 4,5-dimethyl-2-oxazole with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4,5-dimethyl-2-oxazole+acetic anhydrideAcetamide, N-(4,5-dimethyl-2-oxazolyl)-\text{4,5-dimethyl-2-oxazole} + \text{acetic anhydride} \rightarrow \text{Acetamide, N-(4,5-dimethyl-2-oxazolyl)-} 4,5-dimethyl-2-oxazole+acetic anhydride→Acetamide, N-(4,5-dimethyl-2-oxazolyl)-

Industrial Production Methods

In industrial settings, the production of Acetamide, N-(4,5-dimethyl-2-oxazolyl)- is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4,5-dimethyl-2-oxazolyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into other functional groups.

    Substitution: The compound can participate in substitution reactions where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Acetamide, N-(4,5-dimethyl-2-oxazolyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N-(4,5-dimethyl-2-oxazolyl)- involves its interaction with specific molecular targets and pathways. The oxazole ring and acetamide group play crucial roles in its binding to target molecules, influencing various biochemical processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(4,5-dimethyl-2-oxazolyl)-N-ethyl-
  • Acetamide, N-(2,4-dimethylphenyl)-

Uniqueness

Acetamide, N-(4,5-dimethyl-2-oxazolyl)- is unique due to its specific structural features, such as the presence of the 4,5-dimethyl-2-oxazole ring. This structural uniqueness imparts distinct chemical properties and reactivity patterns, making it valuable for various research applications.

Properties

CAS No.

35629-37-9

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-oxazol-2-yl)acetamide

InChI

InChI=1S/C7H10N2O2/c1-4-5(2)11-7(8-4)9-6(3)10/h1-3H3,(H,8,9,10)

InChI Key

NTJJPDBWQWPWKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)NC(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.